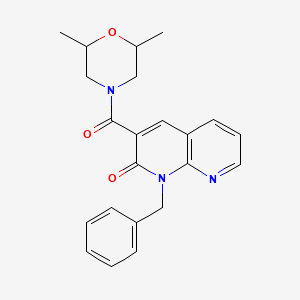![molecular formula C18H17N3O2 B6507154 6-(4-ethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899753-00-5](/img/structure/B6507154.png)
6-(4-ethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-ethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one, more commonly known as EPDP, is a synthetic organic compound that has been studied extensively for its potential applications in various scientific fields. This compound was first synthesized in the late 1980s and has since been used for a variety of purposes, ranging from medicinal to industrial. EPDP is a versatile compound with a wide range of potential applications, making it an attractive subject for further research.
科学的研究の応用
EPDP has been studied extensively for its potential applications in various scientific fields. In medicinal research, EPDP has been investigated for its potential as an anti-cancer agent. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In industrial research, EPDP has been studied for its potential use as a chemical catalyst in organic synthesis.
作用機序
The exact mechanism of action of EPDP is still not fully understood. However, it is believed that the compound acts by binding to specific receptors in cells, which then triggers a cascade of biochemical reactions. This cascade of reactions is believed to be responsible for the compound's various physiological effects.
Biochemical and Physiological Effects
EPDP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, EPDP has been shown to inhibit the growth of certain types of cancer cells. In addition, it has also been shown to have antioxidant and anti-inflammatory properties. Moreover, EPDP has been shown to possess neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using EPDP in laboratory experiments is its versatility. This compound can be used in a wide variety of experiments, ranging from medicinal research to industrial research. Moreover, EPDP is relatively easy to synthesize and is relatively stable in aqueous solutions. However, one of the major disadvantages of using EPDP in laboratory experiments is its high cost.
将来の方向性
Given the potential applications of EPDP, there are a number of areas where further research is needed. These include further investigation into the compound's mechanism of action, as well as its potential use in the development of new drugs and treatments for various diseases. In addition, further research is needed to better understand the compound's biochemical and physiological effects, as well as its potential uses in industrial applications. Finally, further research is needed to optimize the synthesis of EPDP, in order to make it more cost-effective for use in laboratory experiments.
合成法
EPDP is synthesized through a multi-step process involving the reaction of 4-ethoxyphenylhydrazine and pyridine. This reaction is carried out in a two-phase system, with the first phase consisting of the reaction of the two compounds in a mixture of methanol and acetic acid. The second phase involves the addition of a strong base, such as sodium hydroxide, to the reaction mixture. The resulting product is then isolated and purified.
特性
IUPAC Name |
6-(4-ethoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-16-5-3-15(4-6-16)17-7-8-18(22)21(20-17)13-14-9-11-19-12-10-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJYUQYFHDFYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-ethyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea](/img/structure/B6507072.png)
![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
![N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6507084.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6507095.png)
![2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6507105.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B6507106.png)
![2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B6507111.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6507116.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6507124.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507138.png)
![2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide](/img/structure/B6507148.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507158.png)